Androst-2-ene-16,17-diol
Overview
Description
Androst-2-ene-16,17-diol: is a steroidal compound that belongs to the class of androstane steroids. It is characterized by the presence of a double bond between the second and third carbon atoms and hydroxyl groups at the 16th and 17th positions. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other steroidal compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Androst-2-ene-16,17-diol can be achieved through various synthetic routes. One common method involves the reduction of androst-2-ene-16,17-dione using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a solvent like tetrahydrofuran (THF) or ethanol, and the reaction is performed at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve microbial transformation processes. Microorganisms such as fungi or bacteria can be used to convert precursor steroids into the desired compound. This biotransformation approach is advantageous due to its specificity and environmentally friendly nature. Additionally, large-scale chemical synthesis methods may be employed, utilizing optimized reaction conditions and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Androst-2-ene-16,17-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at the 16th and 17th positions can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The double bond between the second and third carbon atoms can be reduced to form saturated derivatives using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in ethanol.
Substitution: Acyl chlorides in the presence of a base like pyridine, alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed:
Oxidation: Androst-2-ene-16,17-dione, androst-2-ene-16,17-dioic acid.
Reduction: Androstane-16,17-diol.
Substitution: this compound esters or ethers.
Scientific Research Applications
Chemistry: Androst-2-ene-16,17-diol is used as an intermediate in the synthesis of various steroidal compounds. It serves as a building block for the preparation of more complex steroids with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used to investigate the role of steroid hormones in cell signaling and metabolism.
Medicine: The compound is of interest in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the design of steroid-based therapeutics with anti-inflammatory, anti-cancer, or hormone-regulating properties.
Industry: In the industrial sector, this compound can be used in the production of steroidal intermediates for pharmaceuticals, cosmetics, and agricultural chemicals.
Mechanism of Action
The mechanism of action of Androst-2-ene-16,17-diol involves its interaction with specific molecular targets and pathways. As a steroidal compound, it may bind to steroid hormone receptors, modulating gene expression and cellular responses. The hydroxyl groups at the 16th and 17th positions play a crucial role in its binding affinity and activity. Additionally, the double bond between the second and third carbon atoms may influence its reactivity and interaction with enzymes involved in steroid metabolism.
Comparison with Similar Compounds
Androst-5-ene-3,17-diol:
Dehydroepiandrosterone (DHEA):
Uniqueness: Androst-2-ene-16,17-diol is unique due to its specific structural features, including the double bond at the second position and hydroxyl groups at the 16th and 17th positions. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16,17-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-4-3-5-12(18)6-7-13-14(18)8-10-19(2)15(13)11-16(20)17(19)21/h3-4,12-17,20-21H,5-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUOTDQQNZPUOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4C3(CC=CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70973217 | |
Record name | Androst-2-ene-16,17-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70973217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5764-10-3, 5764-11-4 | |
Record name | NSC102234 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102234 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC101592 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101592 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Androst-2-ene-16,17-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70973217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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